1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol
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Overview
Description
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol is a chemical compound with the molecular formula C12H18N2O2 It is characterized by the presence of a morpholine ring attached to a pyridine ring, which is further substituted with a methyl group and an ethanol moiety
Preparation Methods
The synthesis of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the morpholine moiety.
Addition of the Methyl Group: The methyl group is introduced through alkylation reactions, often using methyl iodide or similar reagents.
Attachment of the Ethanol Moiety: The final step involves the addition of the ethanol group, which can be achieved through reduction reactions or Grignard reactions involving ethyl magnesium bromide.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure efficient production.
Chemical Reactions Analysis
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under suitable conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol can be compared with other similar compounds, such as:
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanamine: This compound has an amine group instead of an ethanol moiety, leading to different chemical and biological properties.
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanone:
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanoic acid: This compound has a carboxylic acid group instead of an ethanol moiety, influencing its solubility and interaction with biological targets.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(10(2)15)8-13-12(9)14-3-5-16-6-4-14/h7-8,10,15H,3-6H2,1-2H3 |
InChI Key |
VXDJWAYYNCRNOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCOCC2)C(C)O |
Origin of Product |
United States |
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